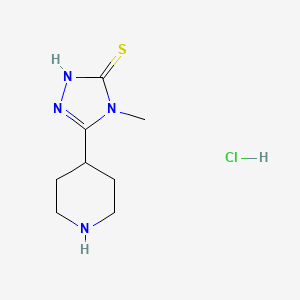![molecular formula C12H23N3O B1422499 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1184429-52-4](/img/structure/B1422499.png)
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
Synthesis analysis involves the study of how the compound can be synthesized from its constituent elements or from other compounds. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used can include spectroscopy methods like nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with common reagents, stability under various conditions, and its behavior under different types of reactions (e.g., redox, substitution, addition).Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
An efficient microwave-assisted procedure for synthesizing polysubstituted 4H-pyran derivatives, involving 2-(1H-pyrrol-2-yl) and piperidine, was developed. The procedure is notable for its one-pot mode, short reaction time, simple purification, and high yields. The synthesized compounds exhibited significant anticancer activity against a variety of human cancer cell lines across nine cancer panels, highlighting their potential in anticancer drug development (Hadiyal et al., 2020).
Synthesis of Building-Blocks for Decorated Crown Ethers
A convenient methodology was developed to synthesize valuable building-blocks for the production of functionalized crown ethers, which are crucial in numerous chemical processes. The method involves the synthesis of compounds such as 1-(pyrrolidin-2-yl)ethan-1,2-diol, valuable for their applications in creating complex molecular architectures (Nawrozkij et al., 2014).
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones, including compounds with pyrrolidin-2-yl and piperidin-2-yl groups, revealed intricate hydrogen-bonding patterns. These patterns are critical in forming specific molecular structures and are instrumental in various chemical and pharmaceutical processes (Balderson et al., 2007).
Enhancement of Transdermal Drug Delivery
Compounds with piperidin-1-yl groups were synthesized and tested for their efficacy as transdermal permeation enhancers. Specifically, esters like decyl 6-(pyrrolidin-1-yl)hexanoate showed remarkable activity, significantly enhancing the permeability of drugs through the skin, potentially revolutionizing transdermal drug delivery systems (Farsa et al., 2010).
Safety And Hazards
The safety and hazards of the compound are assessed to understand its toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also include the development of methods to synthesize the compound more efficiently or the search for similar compounds with improved properties.
Please note that this is a general approach and the specific steps can vary depending on the nature of the compound and the focus of the research. For a specific compound like “2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one”, more detailed information would be needed. It’s always recommended to consult with a qualified scientist or researcher when conducting such analyses.
properties
IUPAC Name |
2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKSEIIHDYOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



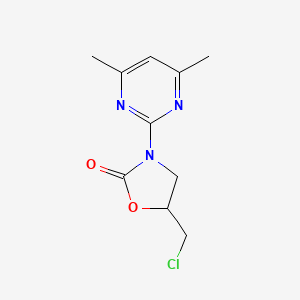
![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)

![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)
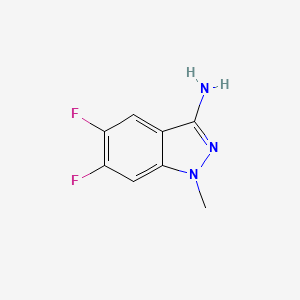
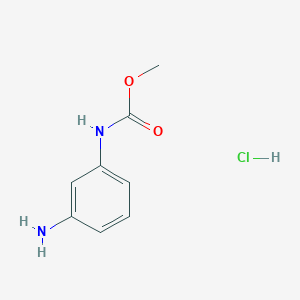
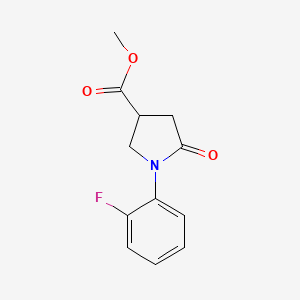
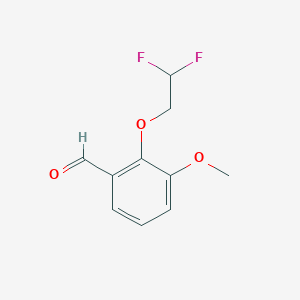
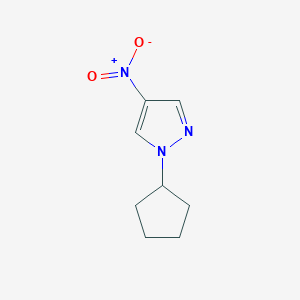
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
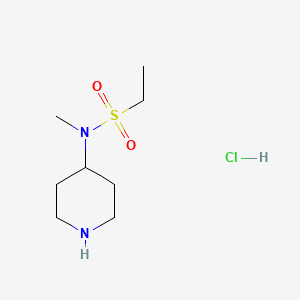
![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)
